molecular formula C10H4Cl2F3N B13431528 4,7-dichloro-3-(trifluoromethyl)quinoline

4,7-dichloro-3-(trifluoromethyl)quinoline

Cat. No.: B13431528
M. Wt: 266.04 g/mol
InChI Key: WEZKVVWNCGYLNP-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-3-(trifluoromethyl)quinoline typically involves the reaction of 2-cyano-1,2-dichlorobenzene with trifluoroformate under the catalysis of aluminum chloride. This reaction proceeds through the Amadori rearrangement, resulting in the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound often employs the Gould–Jacobs reaction, which involves the condensation of 3-chloroaniline with diethyl oxalate, followed by cyclization and chlorination steps .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

Mechanism of Action

The mechanism of action of 4,7-dichloro-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological activity . The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison: 4,7-Dichloro-3-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers enhanced stability and selectivity in various chemical reactions and biological applications .

Properties

Molecular Formula

C10H4Cl2F3N

Molecular Weight

266.04 g/mol

IUPAC Name

4,7-dichloro-3-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-8(3-5)16-4-7(9(6)12)10(13,14)15/h1-4H

InChI Key

WEZKVVWNCGYLNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

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